molecular formula C11H23NO B13957596 Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- CAS No. 50837-73-5

Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)-

Cat. No.: B13957596
CAS No.: 50837-73-5
M. Wt: 185.31 g/mol
InChI Key: WBDSPWDNJYQQDT-UHFFFAOYSA-N
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Description

Properties

CAS No.

50837-73-5

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2,2-dimethyl-N,N-di(propan-2-yl)propanamide

InChI

InChI=1S/C11H23NO/c1-8(2)12(9(3)4)10(13)11(5,6)7/h8-9H,1-7H3

InChI Key

WBDSPWDNJYQQDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Direct Acylation of Secondary Amines with 2,2-Dimethylpropanoyl Chloride

Method Overview:

The most straightforward synthetic approach to prepare Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- involves the acylation of the corresponding secondary amine, N,N-bis(1-methylethyl)amine (diisopropylamine), with 2,2-dimethylpropanoyl chloride (pivaloyl chloride). This reaction proceeds via nucleophilic attack of the amine on the acid chloride, yielding the amide and releasing hydrochloric acid.

Reaction Conditions:

  • Solvent: Typically anhydrous solvents such as dichloromethane or tetrahydrofuran are used.
  • Temperature: Often maintained at 0–25 °C to control reaction rate and minimize side reactions.
  • Base: A tertiary amine such as triethylamine may be added to scavenge HCl and drive the reaction to completion.

Reaction Equation:

$$
\text{(CH}3)3\text{C-COCl} + \text{(CH}3)2\text{CH-NH-CH(CH}3)2 \rightarrow \text{(CH}3)3\text{C-CON(CH(CH}3)2)_2 + \text{HCl}
$$

Yields and Purification:

  • Yields for this type of acylation typically exceed 90% under optimized conditions.
  • The product can be purified by aqueous work-up followed by recrystallization or chromatography.

Supporting Data:

  • A similar preparation of N-(2,5-dibromo-3-pyridyl)-2,2-dimethyl-propanamide was reported with 99% yield using 2,2-dimethylpropanoyl chloride and an amine substrate, demonstrating the efficiency of this acylation approach.

Amide Formation via Coupling Reagents from Carboxylic Acids

Method Overview:

An alternative to acid chlorides involves the direct coupling of 2,2-dimethylpropanoic acid (pivalic acid) with N,N-bis(1-methylethyl)amine using peptide coupling reagents such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, TBTU).

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF), dichloromethane (DCM), or N-methyl-2-pyrrolidone (NMP).
  • Temperature: Room temperature to slightly elevated (20–50 °C).
  • Additives: Hydroxybenzotriazole (HOBt) or similar additives may be used to suppress racemization and side reactions.

Advantages:

  • Avoids the use of corrosive acid chlorides.
  • Mild reaction conditions suitable for sensitive substrates.

Limitations:

  • Requires stoichiometric amounts of coupling reagents, generating urea by-products.
  • Longer reaction times compared to acid chloride acylation.

Supporting Data:

  • While specific examples for this exact compound are scarce, amide bond formation via carbodiimide coupling is a well-established general method in organic synthesis and pharmaceutical chemistry.

Analytical Data and Reaction Monitoring

NMR Spectroscopy:

  • Proton NMR typically shows a singlet around 1.3–1.4 ppm corresponding to the nine methyl protons of the tert-butyl group (2,2-dimethyl).
  • The isopropyl groups on the nitrogen exhibit characteristic multiplets and doublets between 1.0–2.0 ppm.
  • The amide NH is absent in tertiary amides, consistent with the N,N-disubstituted structure.

Purification Techniques:

  • Extraction with brine and organic solvents (ethyl acetate, dichloromethane).
  • Drying over anhydrous sodium sulfate.
  • Chromatographic purification on silica gel with gradient elution (ethyl acetate/petroleum ether).

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Notes
Direct Acylation with Acid Chloride 2,2-Dimethylpropanoyl chloride, diisopropylamine 0–25 °C, inert solvent, base >90 Fast, high yield, requires acid chloride
Coupling via Carbodiimide Reagents 2,2-Dimethylpropanoic acid, diisopropylamine, DCC/EDC Room temp, DMF solvent 70–90 Mild conditions, by-product formation
Solid-Phase Synthesis (research scale) Resin-bound amine or acid, coupling reagents Variable, resin cleavage step Variable Useful for complex molecules, less common

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes critical differences between the target compound and structurally related amides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Nitrogen Backbone Modification CAS RN Key Applications/Notes
2,2-Dimethyl-N,N-bis(1-methylethyl)propanamide C₁₁H₂₃NO 185.31 Bis(1-methylethyl) 2,2-Dimethyl propanamide 50837-73-5 Potential pesticide intermediate (inferred)
N,N-Bis(1-methylethyl)propanamide C₉H₁₉NO 157.25 Bis(1-methylethyl) Unmodified propanamide N/A Base compound for derivatization
2,2-Dimethyl-N-(phenylmethyl)-N-(1-methylethyl)propanamide C₁₅H₂₃NO 241.35 Phenylmethyl + 1-methylethyl 2,2-Dimethyl propanamide N/A Registered as "buta" pesticide
Propanil (N-(3,4-dichlorophenyl)propanamide) C₉H₉Cl₂NO 218.08 3,4-Dichlorophenyl Unmodified propanamide N/A Herbicide
Isopropamide iodide C₂₃H₃₃IN₂O 480.43 Bis(1-methylethyl) + quaternary ammonium iodide Complex butyramide backbone 71-81-8 Anticholinergic agent

Key Observations :

  • Branching Effects : The 2,2-dimethyl substitution in the target compound increases steric bulk compared to unmodified propanamides, likely reducing solubility in polar solvents.
  • Substituent Diversity : Replacement of nitrogen-bound isopropyl groups with aromatic (e.g., phenylmethyl in "buta") or halogenated (e.g., propanil) moieties alters bioactivity and application scope.
  • Molecular Weight Trends: The target compound’s molecular weight (185.31 g/mol) is intermediate between simpler amides (e.g., C₉H₁₉NO) and larger derivatives like isopropamide iodide.

Functional and Application-Based Comparisons

Physicochemical Properties
  • Thermal Stability : Steric hindrance may increase thermal stability compared to linear amides, though experimental data are lacking in the provided evidence.

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